molecular formula C8H7N3Se B14287659 4-(1,2,3-Selenadiazol-4-yl)aniline CAS No. 121180-50-5

4-(1,2,3-Selenadiazol-4-yl)aniline

Cat. No.: B14287659
CAS No.: 121180-50-5
M. Wt: 224.13 g/mol
InChI Key: KTBNAJCJNIKFSV-UHFFFAOYSA-N
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Description

4-(1,2,3-Selenadiazol-4-yl)aniline is an organoselenium compound that features a selenadiazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Selenadiazol-4-yl)aniline typically involves the formation of the selenadiazole ring followed by its attachment to the aniline group. One common method involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives. These derivatives are then converted into the corresponding selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves the oxidation of ethyl 4-acetyl-5-methyl-2-furoate with selenium dioxide to form ethyl 4-(1,2,3-selenadiazol-4-yl)-5-methyl-2-furoate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The selenadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.

Scientific Research Applications

4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3-Selenadiazol-4-yl)aniline is unique due to its specific combination of a selenadiazole ring and an aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

121180-50-5

Molecular Formula

C8H7N3Se

Molecular Weight

224.13 g/mol

IUPAC Name

4-(selenadiazol-4-yl)aniline

InChI

InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2

InChI Key

KTBNAJCJNIKFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]N=N2)N

Origin of Product

United States

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